2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl cyclohexanecarboxylate
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Description
2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl cyclohexanecarboxylate is a useful research compound. Its molecular formula is C17H20ClNO4 and its molecular weight is 337.8. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl cyclohexanecarboxylate is human DNA topoisomerase I . This enzyme plays a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .
Mode of Action
The compound interacts with its target, human DNA topoisomerase I, by inhibiting its activity . It acts as a potential poison for the enzyme . The compound most likely prevents enzyme-substrate binding in an unknown way .
Result of Action
The molecular and cellular effects of the compound’s action are primarily due to its inhibitory effect on human DNA topoisomerase I. This inhibition can lead to DNA damage , cell cycle arrest , and apoptosis . These effects make the compound a potential candidate for the development of anticancer drugs .
Properties
IUPAC Name |
2-(6-chloro-3-oxo-4H-1,4-benzoxazin-2-yl)ethyl cyclohexanecarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4/c18-12-6-7-14-13(10-12)19-16(20)15(23-14)8-9-22-17(21)11-4-2-1-3-5-11/h6-7,10-11,15H,1-5,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYNPTVBCVLSFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OCCC2C(=O)NC3=C(O2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.